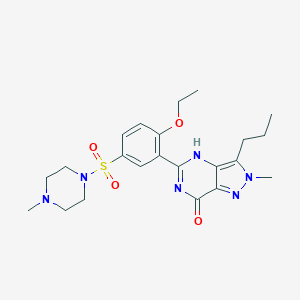![molecular formula C11H10N4 B128313 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 159064-01-4](/img/structure/B128313.png)
1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a compound that combines the structural features of both imidazole and benzimidazole. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of benzimidazole with imidazole derivatives. For instance, the reaction of 2-chloromethylbenzimidazole with imidazole in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .
Applications De Recherche Scientifique
1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Benzimidazole: Shares the benzimidazole core but lacks the imidazole moiety.
Imidazole: Contains only the imidazole ring without the benzimidazole structure.
2-(1H-Imidazol-1-ylmethyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A derivative with additional substituents that may enhance its biological activity.
Uniqueness: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its combined structural features of both imidazole and benzimidazole, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
159064-01-4 |
|---|---|
Formule moléculaire |
C11H10N4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
1-(imidazol-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-2-4-11-10(3-1)13-8-15(11)9-14-6-5-12-7-14/h1-8H,9H2 |
Clé InChI |
VDWUPPPWTMHZNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CN3C=CN=C3 |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CN3C=CN=C3 |
Synonymes |
1H-Benzimidazole,1-(1H-imidazol-1-ylmethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


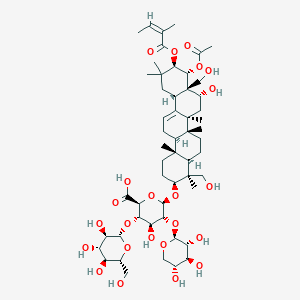
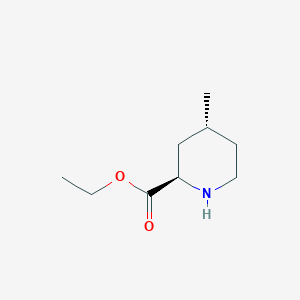
![1-[(3,4-Dimethoxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride](/img/structure/B128235.png)
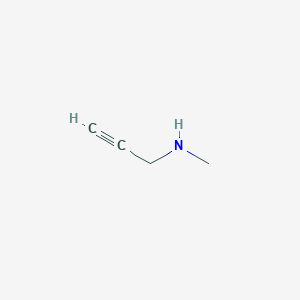
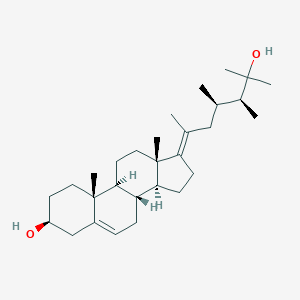


![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)


![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)
